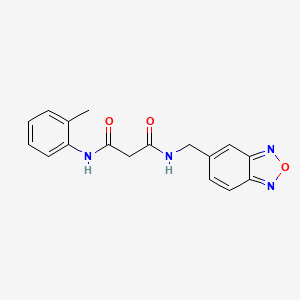![molecular formula C16H19FN4O2 B3801022 4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide](/img/structure/B3801022.png)
4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide
Vue d'ensemble
Description
The compound “4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the one , often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular formula of this compound is C27H32FN9O2, and it has a molecular weight of 533.6 . The InChIKey is GBLBJPZSROAGMF-BATDWUPUSA-N .Chemical Reactions Analysis
The compound is known to be involved in various chemical reactions. For instance, it can inhibit RET signaling in cancer cells with RET mutations more effectively than other multi-kinase inhibitors .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO (≥ 100 mg/mL or 187.41 mM), but insoluble in water (< 0.1 mg/mL) . It has a predicted pKa of 14.33±0.10 .Mécanisme D'action
Orientations Futures
The compound has shown promising results in inhibiting various RET mutations and fusion-driven NSCLC and thyroid cancer xenografts in vivo, without inhibiting VEGFR2 . It has good tolerance in in vivo experiments . Therefore, it has potential for further development and application in the treatment of cancers with RET mutations.
Propriétés
IUPAC Name |
4-fluoro-N-[3-oxo-3-(1-pyrazol-1-ylpropan-2-ylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-12(11-21-10-2-8-19-21)20-15(22)7-9-18-16(23)13-3-5-14(17)6-4-13/h2-6,8,10,12H,7,9,11H2,1H3,(H,18,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJMOEMRSTUKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)CCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-{[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino}butyl)phenol](/img/structure/B3800948.png)
![N-(3,5-dimethylphenyl)-N'-[(1R*,2S*)-2-phenylcyclopropyl]malonamide](/img/structure/B3800952.png)
![5-({5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}methyl)-3-ethyl-4,5-dihydroisoxazole](/img/structure/B3800960.png)

![4-[(cyclobutylcarbonyl)amino]-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B3800964.png)
![2-methyl-8-[(2-phenyl-1,3-thiazol-4-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3800968.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-methylnicotinamide](/img/structure/B3800987.png)
![methyl N-methyl-N-{[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}glycinate](/img/structure/B3800988.png)
![3,5-dimethyl-4-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)isoxazole](/img/structure/B3800999.png)
![1-(cyclohexylmethyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide](/img/structure/B3801007.png)

![1-phenyl-4-{3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B3801017.png)
![3-[5-Amino-6-(4-ethylsulfonylpiperazin-1-yl)pyrazin-2-yl]phenol](/img/structure/B3801023.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3801028.png)
